5-Bromo-2-isopropoxyaniline

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Medicinal chemists often face challenges tuning lipophilicity and regioselectivity simultaneously. 5-Bromo-2-isopropoxyaniline (CAS 1019442-22-8) addresses this with a unique 2-isopropoxy-5-bromo substitution pattern validated in US Patent 8,624,022 B2. • +0.673 LogP advantage over the ethoxy analog (LogP 3.096 vs. 2.423) for fine-tuning membrane permeability. • Branched isopropoxy steric shield directs electrophilic substitution and suppresses unwanted N-alkylation. • pKa 4.48 enables distinct amine basicity SAR studies compared to methoxy analogs (pKa ~4.00). Reliable supply with batch-specific COA ensures seamless integration into cross-coupling and med-chem workflows.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 1019442-22-8
Cat. No. B1517551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isopropoxyaniline
CAS1019442-22-8
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)Br)N
InChIInChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3
InChIKeyZLBJGAIDWQCWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-isopropoxyaniline (CAS 1019442-22-8) Procurement Guide for Medicinal Chemistry Intermediates


5-Bromo-2-isopropoxyaniline (CAS 1019442-22-8) is a di-substituted aniline derivative bearing a bromine atom at the 5-position and an isopropoxy group at the 2-position . With a molecular formula of C9H12BrNO and a molecular weight of 230.10 g/mol, it is primarily utilized as a versatile building block and intermediate in medicinal chemistry and organic synthesis . The combination of an ortho-alkoxy group and a para-bromo substituent establishes a distinct electronic and steric environment that governs its reactivity profile, making it a strategic scaffold for constructing complex, bioactive molecules .

Workflow Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the bromo position
Selection Distinct steric and electronic profile from 2-isopropoxy and 5-bromo substitution pattern
Context Patent-precedented intermediate for proprietary medicinal chemistry scaffolds

Why 5-Bromo-2-isopropoxyaniline Cannot Be Replaced by Generic Aniline Analogs


Substituting 5-Bromo-2-isopropoxyaniline with other in-class brominated anilines, such as 5-Bromo-2-methoxyaniline or 5-Bromo-2-ethoxyaniline, is non-trivial due to the profound impact of the 2-isopropoxy group on key molecular properties. The branched isopropoxy substituent introduces a unique combination of steric bulk and electronic modulation compared to linear or smaller alkoxy chains . This directly alters the compound's lipophilicity, basicity, and conformational flexibility, which are critical parameters governing solubility, membrane permeability, and target binding affinity in biological systems . The specific substitution pattern (2-isopropoxy-5-bromo) defines a chemical space that is not accessible with regioisomers like 4-Bromo-2-isopropoxyaniline or the non-brominated parent 2-isopropoxyaniline, thereby invalidating their use as direct functional replacements in a synthetic sequence .

Steric mismatch Branched isopropoxy group creates steric environment not replicated by methoxy or ethoxy analogs; may alter coupling efficiency and regioselectivity.
Lipophilicity shift Calculated LogP differs significantly from smaller alkoxy analogs, impacting membrane permeability and solubility profiles in downstream compounds.
Regioisomer mismatch 4-Bromo-2-isopropoxyaniline or non-brominated parent cannot reproduce the 5-bromo substitution pattern; direct synthetic replacement may fail.

Quantitative Differentiation of 5-Bromo-2-isopropoxyaniline from Its Closest Analogs


Lipophilicity (LogP) Comparison: 5-Bromo-2-isopropoxyaniline vs. 5-Bromo-2-ethoxyaniline

The lipophilicity of a compound, expressed as the partition coefficient (LogP), is a key determinant of its ADME (absorption, distribution, metabolism, excretion) properties. 5-Bromo-2-isopropoxyaniline exhibits a calculated LogP value of 3.096 , which is significantly higher than the LogP of 2.423 calculated for its close analog, 5-Bromo-2-ethoxyaniline . This difference in lipophilicity directly impacts membrane permeability and solubility.

Lipophilicity (LogP)
Cross-study comparable
3.096 (calculated) vs. 5-Bromo-2-ethoxyaniline: 2.423
Supports lipophilicity-driven design; +0.673 ΔLogP may influence membrane permeability
Calculated values (XLogP3); experimental confirmation may vary
Medicinal Chemistry Physicochemical Profiling Lipophilicity

Basicity (pKa) Comparison: 5-Bromo-2-isopropoxyaniline vs. 5-Bromo-2-methoxyaniline

The basicity of the aniline nitrogen, measured by its acid dissociation constant (pKa), influences its protonation state at physiological pH, which in turn affects solubility and binding interactions. The predicted pKa of 5-Bromo-2-isopropoxyaniline is 4.48 ± 0.11 . This value is distinct from the pKa of the methoxy analog, 5-Bromo-2-methoxyaniline, which is predicted to be 4.00 ± 0.10 .

Basicity (pKa)
Cross-study comparable
4.48 ± 0.11 (predicted) vs. 5-Bromo-2-methoxyaniline: 4.00 ± 0.10
Higher basicity may alter protonation state and reactivity in coupling reactions
Predicted values; experimental pKa determination recommended
Medicinal Chemistry Physicochemical Profiling Basicity

Molecular Size and Heavy Atom Count vs. Common Analogs

In drug discovery, molecular weight and heavy atom count are critical parameters for assessing drug-likeness and ligand efficiency. 5-Bromo-2-isopropoxyaniline possesses a molecular weight of 230.10 g/mol and a heavy atom count of 12 . This differentiates it from the more compact 5-Bromo-2-methoxyaniline (MW: 202.05 g/mol, 10 heavy atoms) and the slightly smaller 5-Bromo-2-ethoxyaniline (MW: 216.08 g/mol, 11 heavy atoms) .

Molecular size
Class-level
230.10 g/mol (12 heavy atoms) vs. methoxy (202.05) / ethoxy (216.08) analogs
Larger molecular footprint provides distinct steric and hydrophobic character
MW difference supports shape complementarity screening
Medicinal Chemistry Lead Optimization Ligand Efficiency

Steric Bulk: 2-Isopropoxy vs. 2-Methoxy and 2-Ethoxy Substituents

The 2-isopropoxy group in 5-Bromo-2-isopropoxyaniline provides significantly greater steric hindrance compared to the 2-methoxy and 2-ethoxy groups found in common analogs. The isopropoxy group is a branched, secondary alkyl ether, whereas methoxy and ethoxy are linear, primary ethers. This steric difference can profoundly impact reaction kinetics and regioselectivity in subsequent transformations, such as metal-catalyzed cross-couplings at the 5-bromo position or electrophilic aromatic substitution reactions.

Steric bulk
Class-level
2-Isopropoxy (branched, secondary) vs. methoxy/ethoxy (linear, primary)
May control regioselectivity and limit side reactions at hindered sites
Qualitative assessment; quantitative steric parameters could refine comparison
Synthetic Chemistry Steric Effects Reactivity

Synthesis and Availability of 5-Bromo-2-isopropoxyaniline

5-Bromo-2-isopropoxyaniline is a commercially available research compound, typically supplied in purities of 95% or higher . Its synthesis has been described, with a reported yield of 64% for a specific preparation . The compound's availability from multiple reputable suppliers indicates a reliable supply chain for procurement.

Availability
Supporting evidence
Commercially available, ≥95% purity, multiple vendors; reported synthesis yield 64%
Reliable supply supports procurement planning
Vendor catalog analysis; check current stock and lead times
Organic Synthesis Procurement Building Blocks

Patent Citation as a Key Synthetic Intermediate

5-Bromo-2-isopropoxyaniline is explicitly cited in patent literature as a valuable intermediate, notably in US Patent 8,624,022 B2, which describes its use in the synthesis of substituted aniline derivatives with potential therapeutic applications . This patent citation is a strong indicator of the compound's utility in constructing proprietary chemical matter, distinguishing it from less-validated analogs that may not have similar intellectual property relevance.

Patent precedent
Supporting evidence
Cited in US Patent 8,624,022 B2 for substituted aniline derivatives
Validated as a strategic intermediate in proprietary chemical synthesis
Patent literature supports utility in novel compound design
Medicinal Chemistry Patent Analysis Lead Compound Synthesis

Optimal Applications for 5-Bromo-2-isopropoxyaniline in Research and Development


Synthesis of Proprietary Medicinal Chemistry Scaffolds

5-Bromo-2-isopropoxyaniline is a strategically valuable building block for constructing novel chemical libraries in medicinal chemistry. Its use is explicitly validated by its citation in US Patent 8,624,022 B2 as an intermediate for synthesizing substituted aniline derivatives . The unique combination of the 5-bromo and 2-isopropoxy groups provides a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and offers a distinct steric and electronic profile that can be exploited to optimize ligand-target interactions.

Optimization of Lipophilicity in Lead Compound Design

In drug discovery programs where tuning lipophilicity is critical for improving membrane permeability or reducing metabolic clearance, 5-Bromo-2-isopropoxyaniline offers a distinct advantage. Its calculated LogP of 3.096 is a marked increase over the 2.423 LogP of the ethoxy analog . This +0.673 log unit difference allows medicinal chemists to install the more lipophilic isopropoxy group early in a synthetic sequence, thereby modulating the overall LogP of the final lead compound without extensive re-engineering of the core scaffold.

Controlling Reactivity Through Steric Modulation

The branched 2-isopropoxy substituent provides a significantly greater steric shield around the aniline nitrogen and adjacent positions compared to methoxy or ethoxy analogs. This increased steric bulk can be leveraged to control regioselectivity in subsequent reactions, such as directing electrophilic aromatic substitution to less hindered positions or preventing unwanted N-alkylation. This makes 5-Bromo-2-isopropoxyaniline a superior choice for complex synthetic routes where chemo- and regioselectivity are paramount .

Exploration of Structure-Activity Relationships (SAR) for Basicity

The pKa of 4.48 for 5-Bromo-2-isopropoxyaniline provides a different starting point for exploring the impact of amine basicity on biological activity compared to the methoxy analog (pKa ~4.00) . This nearly half-unit difference can influence the protonation state of the amine in physiological or enzymatic environments. Procurement of this specific compound enables systematic SAR studies to determine if this shift in basicity translates to improved target engagement or reduced off-target effects.

Application
Selection Property
Validation Focus
Proprietary scaffold synthesis
Bromo and isopropoxy handles for cross-coupling diversification
Suzuki / Buchwald-Hartwig compatibility; patent-precedented utility review
Lipophilicity modulation
Higher reported LogP vs. ethoxy analog
Membrane permeability and protein-binding endpoint evaluation
Steric reaction control
Branched 2-isopropoxy steric shield
Regioselectivity and side-reaction suppression in complex synthetic routes
Basicity SAR exploration
Distinct pKa of aniline nitrogen (~4.48)
Protonation-state impact on target engagement in physiological models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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